Comprehensive Physicochemical Profiling of 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Drug Development
Comprehensive Physicochemical Profiling of 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Drug Development
Executive Summary
The compound 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol (CAS: 31963-93-6) represents a highly specialized and potent chemical scaffold in modern medicinal chemistry. By integrating a heavily halogenated phenolic core with a metabolically robust heterocyclic bioisostere, this molecule is engineered for high-affinity target engagement—particularly in systems where strong halogen bonding and electrostatic anchoring are required (e.g., transthyretin stabilization or kinase inhibition). This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and the self-validating experimental workflows required to characterize it.
Structural Deconstruction & Electronic Properties
The pharmacological utility of 2,6-diiodo-4-(1,3,4-oxadiazol-2-yl)phenol is driven by three distinct structural motifs, each contributing specific electronic and steric effects:
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The Phenolic Core: Acts as the central scaffold and primary ionizable group. While an unsubstituted phenol has a pKa of ~10, the electronic environment of this specific scaffold drastically alters its ionization behavior.
-
2,6-Diiodo Substitution: The presence of two bulky iodine atoms ortho to the hydroxyl group exerts a massive inductive electron-withdrawing effect. Furthermore, iodine possesses a highly polarizable electron cloud. The anisotropy of this charge distribution creates a positive electrostatic region on the extension of the C–I bond—termed the
-hole—which acts as a potent Lewis acid capable of forming highly directional non-covalent interactions (halogen bonds) with Lewis bases like protein backbone carbonyls[1]. -
1,3,4-Oxadiazole Moiety: Positioned para to the hydroxyl group, this 5-membered heterocycle serves as a premier bioisostere for esters and amides[2]. It provides a strong mesomeric electron-withdrawing effect that further stabilizes the phenoxide anion. Crucially, the oxadiazole ring resists enzymatic hydrolysis, conferring superior metabolic stability while acting as a bidentate hydrogen-bond acceptor[2].
Physicochemical Parameters
The integration of heavy halogens and a heterocyclic ring yields a unique physicochemical profile. The theoretical and predicted parameters are summarized below to guide formulation and assay design.
| Property | Predicted Value | Pharmacological Implication |
| Molecular Weight | 413.94 g/mol | Falls within Lipinski's Rule of 5, favorable for oral bioavailability. |
| Formula | C8H4I2N2O2 | Heavy halogen load significantly influences density and lipophilicity. |
| pKa (Phenol OH) | ~5.0 – 6.0 | Predominantly ionized at physiological pH (7.4), driving strong electrostatic target interactions. |
| LogP (Lipophilicity) | ~3.5 – 4.5 | High lipophilicity driven by di-iodo substitution; requires formulation optimization for aqueous assays. |
| TPSA | ~59 Ų | Excellent range for membrane permeability and potential blood-brain barrier penetration. |
| H-Bond Donors | 1 | Phenolic OH acts as a specific donor when unionized, or an electrostatic anchor when ionized. |
| H-Bond Acceptors | 3 | Oxadiazole nitrogen and oxygen atoms serve as interaction points for target residues. |
Experimental Workflows for Physicochemical Characterization
Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality & Rationale: Direct aqueous titration of 2,6-diiodo-4-(1,3,4-oxadiazol-2-yl)phenol is impossible due to its high lipophilicity (LogP ~4.0). Aqueous precipitation masks the true pH-dependent signal of the soluble microstate species[3]. To circumvent this, we utilize a co-solvent titration system combined with Yasuda-Shedlovsky extrapolation[4].
Self-Validating Mechanism: The protocol mandates a blank titration for electrode calibration (Four-Plus parameters) and relies on the linearity (
Step-by-Step Methodology:
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Solvent Preparation: Prepare an aqueous stock of 0.15 M KCl (to maintain constant ionic strength) and pure HPLC-grade methanol.
-
Sample Preparation: Dissolve the compound in three distinct methanol:water co-solvent mixtures (e.g., 30%, 40%, and 50% MeOH by volume) to a final analyte concentration of 0.5 mM.
-
Calibration: Perform a blank titration of the co-solvent mixtures using a standardized Ag/AgCl pH electrode under a slow argon flow (to prevent CO2 absorption) at 25.0 ± 0.5 °C.
-
Titration: Titrate the sample solutions using 0.5 M KOH and 0.5 M HCl. Record the apparent pKa (
) for each co-solvent ratio. -
Extrapolation: Plot the data using the Yasuda-Shedlovsky equation:
, where is the dielectric constant of the specific mixture. Extrapolate the linear regression to the value of pure water to derive the true aqueous pKa[4].
Protocol 2: Lipophilicity (LogD) Profiling via Shake-Flask LC-MS
Causality & Rationale: While computational LogP models exist, they frequently fail to accurately account for the polarizability and
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely.
-
Stock Preparation: Dissolve the compound in the mutually saturated octanol phase to a concentration of 100 µM.
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Partitioning: Transfer 1 mL of the spiked octanol and 1 mL of the saturated aqueous buffer into a glass vial. Seal and shake mechanically at 25 °C for 60 minutes.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to guarantee absolute phase separation without micro-emulsions.
-
Quantification: Extract aliquots from both phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS. Calculate LogD using the equation:
.
Mechanistic Insights: Halogen Bonding and Target Engagement
The structural choices in 2,6-diiodo-4-(1,3,4-oxadiazol-2-yl)phenol are not arbitrary; they are meticulously selected to maximize target affinity. The substitution of iodine over lighter halogens (like chlorine or fluorine) is driven by atomic radius and polarizability. Iodine creates the strongest
When this compound enters a protein binding pocket, the highly acidic phenolic hydroxyl (ionized at pH 7.4) forms a strong salt bridge with basic residues (e.g., Lysine or Arginine). Simultaneously, the bulky 2,6-diiodo groups lock the molecule into an optimal conformation while forming directional halogen bonds with the backbone carbonyl oxygens of the protein[1]. The 1,3,4-oxadiazole ring projects into adjacent sub-pockets, utilizing its nitrogen atoms as hydrogen-bond acceptors while resisting metabolic degradation by amidases or esterases[2].
Structure-Property-Function Relationship Diagram
Figure 1: Structure-Property-Function logical relationship of the 2,6-diiodo-oxadiazole-phenol scaffold.
References
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Xu, Z., et al. "Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors." Journal of Medicinal Chemistry, 2011. URL:[Link][5]
-
Lu, Y., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." ACS Publications, 2013. URL:[Link][1]
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"Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." Molecules, 2022. URL:[Link][2]
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"pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 1999. URL:[Link][4]
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"Potentiometric pKa determination of biological active phenothiazine in different aqua-organic solvents." International Journal of ChemTech Research, 2014. URL:[Link]
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Bannan, C. C., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." PMC, 2018. URL:[Link][3]
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